molecular formula C19H23N5O2 B2572678 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 863447-68-1

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2572678
CAS No.: 863447-68-1
M. Wt: 353.426
InChI Key: VYODLOZYEOQVEY-UHFFFAOYSA-N
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Description

The compound you’re asking about is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidines are a class of nitrogen-containing heterocyclic compounds that are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268) and human leukemia (HL-60) .


Molecular Structure Analysis

The molecular structure of your compound would likely contain a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents attached to the core structure .

Scientific Research Applications

Antimicrobial Applications

Research has shown the synthesis of heterocycles incorporating the antipyrine moiety, including compounds related to the pyrazolo[3,4-d]pyrimidin-5(4H)-yl structure. These compounds have been evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents. The synthesis process involves key intermediates that allow for the construction of various derivatives, which were tested and showed activity against microbial agents (Bondock et al., 2008).

Radiosynthesis and Imaging Applications

Pyrazolo[1,5-a]pyrimidineacetamides, including structures closely related to the compound , have been synthesized and evaluated as selective ligands for the translocator protein (18 kDa). This research is particularly relevant for developing radioligands suitable for positron emission tomography (PET) imaging. Such compounds have been designed with fluorine atoms in their structure to facilitate fluorine-18 labeling, enabling in vivo imaging to study neuroinflammatory processes and other biological phenomena (Dollé et al., 2008).

Anticancer and Anti-inflammatory Applications

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and biologically evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research suggests the compound's utility in developing therapeutic agents targeting neuroinflammation, potentially relevant for treating neurodegenerative diseases. Some derivatives displayed subnanomolar affinity for TSPO, comparable to known compounds, and were further investigated for their in vivo efficacy in rodent models of neuroinflammation (Damont et al., 2015).

Synthesis of Novel Heterocyclic Compounds

The compound has also been investigated as a precursor or intermediate in synthesizing various novel heterocyclic compounds, including isoxazolines, isoxazoles, and other pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Such research underscores the compound's versatility in organic synthesis, enabling the exploration of new chemical entities with potential biological activities (Rahmouni et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazolopyrimidine derivatives have been reported to have antiviral, antimicrobial, and antitumor activities .

Future Directions

Future research could explore the synthesis of new derivatives of pyrazolo[3,4-d]pyrimidine, their physical and chemical properties, and their potential biological activities .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12-6-7-13(2)15(8-12)22-16(25)10-23-11-20-17-14(18(23)26)9-21-24(17)19(3,4)5/h6-9,11H,10H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYODLOZYEOQVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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